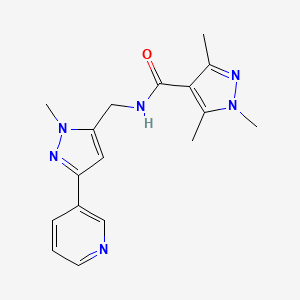![molecular formula C13H14N4OS B2757588 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1795443-45-6](/img/structure/B2757588.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Aplicaciones Científicas De Investigación
Cellular Permeability and DNA Binding
Pyrrole-imidazole (Py-Im) polyamides, which share structural similarities with the mentioned compound, are known for their specific binding to DNA sequences. Their cellular permeability is influenced by their size and the linker used in their structure. A study found that ethylene diamine (Et) linkers exhibit high cellular permeability, indicating the potential of modifying such compounds for enhanced cellular uptake and gene regulation applications (Liu & Kodadek, 2009).
Antimicrobial Activity
The compound's structural analogs have been explored for their antimicrobial properties. For instance, derivatives of thiosemicarbazide, a precursor for synthesizing various heterocyclic compounds including imidazoles, displayed significant antimicrobial activities (Elmagd et al., 2017). This suggests potential applications of the compound in developing new antimicrobial agents.
Synthesis and Characterization
Research has been conducted on efficient synthesis methods for imidazo[1,2-b]pyrazole libraries, which include compounds similar to the one . These studies highlight the potential for creating diverse libraries of compounds for further biological evaluation, with some synthesized compounds showing moderate to significant antimicrobial activity (Babariya & Naliapara, 2017).
DNA Recognition and Gene Expression Control
Compounds containing N-methyl imidazole (Im) and N-methyl pyrrole (Py) can be designed to target specific DNA sequences, potentially controlling gene expression. This highlights the compound's relevance in studying gene regulation mechanisms and developing therapeutic agents for diseases like cancer (Chavda et al., 2010).
Nematocidal and Fungicidal Activities
Research into pyrazole carboxamide derivatives, which include structures related to the compound , has shown that while these compounds may have weak fungicidal activity, some exhibit notable nematocidal activity against specific pests (Zhao et al., 2017). This suggests potential agricultural applications in pest control.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of activities of imidazole-containing compounds, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the broad range of activities of imidazole-containing compounds, the effects could potentially be diverse and context-dependent .
Propiedades
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-10-8-11(19-9-10)13(18)14-4-5-16-6-7-17-12(16)2-3-15-17/h2-3,6-9H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIDERFNSXVBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)




![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)